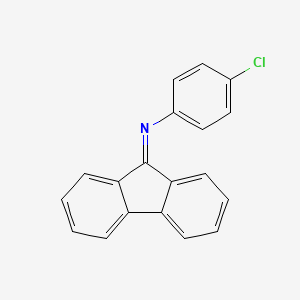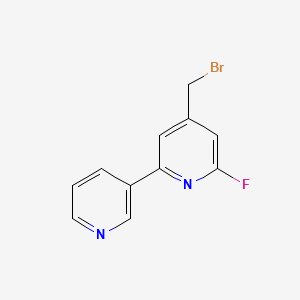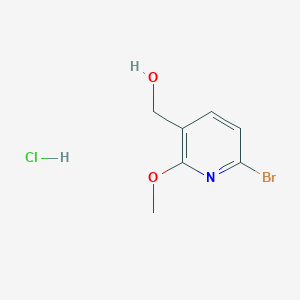![molecular formula C16H9ClN2 B13133918 7-Chlorobenzo[b][1,10]phenanthroline CAS No. 88149-77-3](/img/structure/B13133918.png)
7-Chlorobenzo[b][1,10]phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorobenzo[b][1,10]phenanthroline is a chemical compound with the molecular formula C16H9ClN2. It is a derivative of 1,10-phenanthroline, which is known for its versatile applications in coordination chemistry due to its ability to form stable complexes with various metal ions . The addition of a chlorine atom to the benzo ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 7-Chlorobenzo[b][1,10]phenanthroline typically involves the chlorination of benzo[b][1,10]phenanthroline. One common method is the reaction of benzo[b][1,10]phenanthroline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the desired position.
Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .
Chemical Reactions Analysis
7-Chlorobenzo[b][1,10]phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of dihydro derivatives.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Chlorobenzo[b][1,10]phenanthroline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 7-Chlorobenzo[b][1,10]phenanthroline exerts its effects is primarily through its ability to chelate metal ions. This chelation can lead to the stabilization of metal ions in specific oxidation states, which is crucial for catalytic processes . Additionally, its planar structure allows it to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of DNA-dependent enzymes .
Comparison with Similar Compounds
7-Chlorobenzo[b][1,10]phenanthroline is unique due to the presence of the chlorine atom, which enhances its reactivity and stability compared to other phenanthroline derivatives. Similar compounds include:
1,10-Phenanthroline: The parent compound, known for its strong chelating ability and wide range of applications in coordination chemistry.
5,6-Dimethyl-1,10-phenanthroline: A derivative with methyl groups that enhance its solubility and stability.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups that increase its hydrophobicity and ability to interact with hydrophobic environments.
Properties
CAS No. |
88149-77-3 |
|---|---|
Molecular Formula |
C16H9ClN2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
7-chlorobenzo[b][1,10]phenanthroline |
InChI |
InChI=1S/C16H9ClN2/c17-14-11-5-1-2-6-13(11)19-16-12(14)8-7-10-4-3-9-18-15(10)16/h1-9H |
InChI Key |
UQCFNWNKJIRYMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=N2)N=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


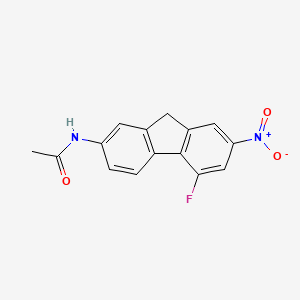
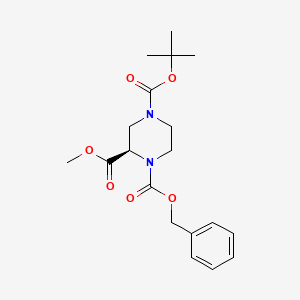
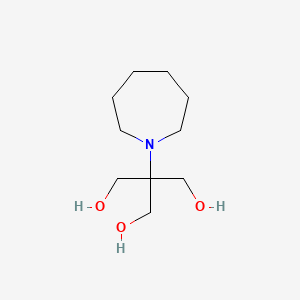
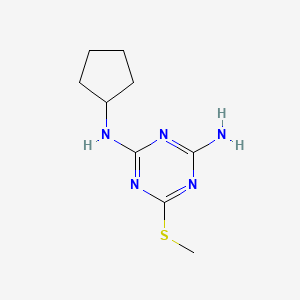

![3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13133885.png)

![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)

